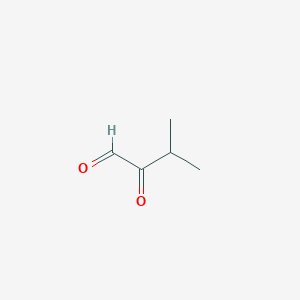

3-methyl-2-oxobutanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-oxobutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(2)5(7)3-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDZDHIBENIBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 Oxobutanal

De Novo Chemical Synthesis Pathways

The chemical synthesis of 3-methyl-2-oxobutanal can be approached through several routes, including direct synthesis, oxidation of precursors, and conversion from other carbonyl compounds.

Direct Synthesis Approaches and Optimized Reaction Conditions

The direct synthesis of α-keto aldehydes, such as 3-methyl-2-oxobutanal, often involves the selective oxidation of corresponding α-hydroxy ketones. A notable method involves the copper(I)-catalyzed oxidation of α-hydroxy ketones using molecular oxygen as the oxidant. This approach has been shown to be efficient for a variety of α-keto aldehydes, with reported isolated yields of up to 87%. researchgate.netrsc.org For the synthesis of 3-methyl-2-oxobutanal, this would entail the oxidation of 3-hydroxy-3-methyl-2-butanone. The reaction conditions typically involve a copper(I) catalyst, such as [Cu(MeCN)₄]PF₆, in a suitable solvent and an oxygen atmosphere. researchgate.net

Another strategy for the de novo synthesis of related α-hydroxy ketones, which are immediate precursors to α-keto aldehydes, is the acyloin condensation of aldehydes catalyzed by transketolase variants. While not a direct synthesis of the target molecule, this enzymatic approach highlights a green chemistry route to key intermediates. rsc.org

Oxidation Reactions as Synthetic Routes to 3-Methyl-2-Oxobutanal

Oxidation reactions are a cornerstone in the synthesis of carbonyl compounds. The formation of 3-methyl-2-oxobutanal can be envisioned through the oxidation of appropriate precursors. While the direct oxidation of a methyl group adjacent to a ketone is challenging, specific methods have been developed for the synthesis of α-keto aldehydes from methyl ketones. One such method involves the oxidation of sulfoxonium ylides, derived from methyl ketones, using Oxone in a biphasic system. This approach provides a viable route to α-keto aldehydes that may not be accessible through classical oxidation methods. chemrxiv.org

Ketones are generally resistant to oxidation except under harsh conditions that can lead to carbon-carbon bond cleavage. libretexts.org However, the presence of an adjacent functional group can facilitate more selective oxidation.

Conversion from Precursor Compounds (e.g., Alkyl Ketones, 3-methyl-2-butanone)

The most direct precursor for the synthesis of 3-methyl-2-oxobutanal via oxidation is 3-methyl-2-butanone. The challenge lies in the selective oxidation of one of the methyl groups to an aldehyde. A kinetic and mechanistic study on the oxidation of 3-methyl-2-butanone has been conducted using isoquinolinium bromochromate in an aqueous acetic acid medium. The reaction was found to be first-order with respect to both the oxidant and H+ ions, suggesting an acid-catalyzed mechanism. rsc.org This indicates that under specific conditions, the oxidation of 3-methyl-2-butanone can be achieved, although the primary product of such oxidations is often a carboxylic acid via the haloform reaction if halogens are present. masterorganicchemistry.com

The Baeyer-Villiger oxidation of 3-methyl-2-butanone, which involves the insertion of an oxygen atom adjacent to the carbonyl group, leads to the formation of esters like isopropyl acetate and methyl isobutyrate, rather than the desired α-keto aldehyde. organic-chemistry.org

A multi-step procedure for converting ketones into α-acyloxy aldehydes, which are protected forms of α-hydroxy aldehydes, has also been described. This involves the reaction of the ketone with a sulfur ylide to form an α,β-epoxy sulfide, followed by ring-opening, oxidation, and elimination steps. researchgate.net

Biocatalytic and Biotechnological Production Strategies

Leveraging biological systems offers a promising and sustainable alternative to chemical synthesis for the production of 3-methyl-2-oxobutanal. These strategies typically involve the use of enzymes or whole-cell biocatalysts.

Enzyme-Mediated Formation of 3-Methyl-2-Oxobutanal

The biosynthesis of 3-methyl-2-oxobutanal is intrinsically linked to the metabolism of branched-chain amino acids, particularly valine. The corresponding α-keto acid, 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate), is a central intermediate in these pathways. asm.org

From (3-methylbut-2-oxobutanoyl)-CoA via dehydrogenase activity: In some microorganisms, acyl-CoA dehydrogenases can catalyze the reduction of acyl-CoA thioesters to their corresponding aldehydes. A coenzyme A (CoA)-acylating aldehyde dehydrogenase (ALDH) from Clostridium beijerinckii has been shown to convert acyl-CoA to aldehyde and CoA. nih.gov While this enzyme has higher activity towards butyryl-CoA, the principle suggests that an enzyme with specificity for (3-methylbut-2-oxobutanoyl)-CoA could produce 3-methyl-2-oxobutanal. The branched-chain α-keto acid dehydrogenase complex (BCKDC) is a key enzyme complex in the catabolism of branched-chain amino acids. It catalyzes the oxidative decarboxylation of α-keto acids, including 3-methyl-2-oxobutanoate, to form the corresponding acyl-CoA. rsc.orgresearchgate.net While this complex typically drives the reaction towards catabolism, under certain conditions or with engineered variants, the reverse reaction or the release of an aldehyde intermediate might be possible.

From α-ketoisovalerate via carboxylate reductase: Carboxylate reductases (CARs) are enzymes that catalyze the selective one-step reduction of carboxylic acids to their corresponding aldehydes, utilizing ATP and NADPH as cofactors. nih.gov These enzymes have a broad substrate scope, and their heterologous expression in hosts like Escherichia coli has been explored for the production of various aldehydes. nih.gov The reduction of α-ketoisovalerate by a specific CAR would directly yield 3-methyl-2-oxobutanal. Several bacterial CARs have been shown to reduce a range of bifunctional carboxylic acids, indicating their potential for acting on α-keto acids. nih.gov

Metabolic Engineering for Biosynthesis of 3-Methyl-2-Oxobutanal in Recombinant Hosts

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae offers a powerful platform for the de novo production of 3-methyl-2-oxobutanal from simple carbon sources like glucose. These strategies focus on redirecting cellular metabolism towards the overproduction of the precursor, α-ketoisovalerate, and its subsequent conversion to the target aldehyde.

The production of higher alcohols like 3-methyl-1-butanol in engineered E. coli has been successfully demonstrated by harnessing the native amino acid biosynthesis pathways to generate 2-keto acid precursors. nih.govnih.gov The key intermediate, α-ketoisovalerate, is on the pathway to 3-methyl-1-butanol. By introducing a suitable enzyme, such as a carboxylate reductase with high activity towards α-ketoisovalerate, and potentially knocking out competing pathways (e.g., further reduction to the alcohol or oxidative decarboxylation), the accumulation of 3-methyl-2-oxobutanal could be achieved.

Engineering strategies in S. cerevisiae have also been employed for the production of various aldehydes. nih.govnih.gov This involves engineering fatty acyl-CoA reductases to favor aldehyde release over further reduction to alcohols. researchgate.netnih.gov A similar principle could be applied to the branched-chain amino acid pathways. Overexpression of the genes in the valine biosynthetic pathway to increase the pool of α-ketoisovalerate, coupled with the expression of a highly active carboxylate reductase, would be a viable strategy. Directed evolution of key enzymes, such as α-ketoisovalerate decarboxylase, has been used to enhance the production of downstream products like isobutanol and 3-methyl-1-butanol, highlighting the potential for protein engineering to optimize the pathway for a desired product. semanticscholar.orgnih.govresearchgate.net

Substrate Specificity and Enzyme Engineering for Enhanced Production

The efficient biocatalytic synthesis of compounds like 3-methyl-2-oxobutanal is often limited by the natural substrate scope and activity of enzymes. Protein engineering offers powerful strategies to overcome these limitations by modifying enzyme properties to enhance production. Key approaches involve altering substrate specificity and improving catalytic efficiency.

One strategy is to modify the amino acid sequence of an enzyme at the DNA level through techniques like site-directed mutagenesis. This allows for the rational design of enzymes with improved or novel catalytic properties. For instance, removing a key catalytic group from an enzyme can drastically reduce its activity, but this activity can be partially restored by using substrates that contain the missing functional group, a concept known as "substrate-assisted catalysis". This approach can create enzymes with very narrow and specific substrate preferences. An example of this is the modification of the subtilisin enzyme, where replacing the catalytic histidine with alanine reduced its efficiency by a million-fold. However, when presented with a substrate containing a histidine residue at a specific position (P2), the mutant enzyme's activity was enhanced up to 400 times compared to its activity on similar substrates without histidine.

Another challenge in enzyme engineering is expanding the substrate scope to produce a variety of chemical structures. Substrate Multiplexed Screening (SUMS) is an approach designed to address this by measuring enzyme activity on competing substrates simultaneously. This method provides rich information that can guide protein engineering efforts to improve activity with multiple substrates, identify enzyme variants with altered specificities, and pinpoint mutational "hot-spots" for further engineering. For example, engineering of the Ruminococcus gnavus tryptophan decarboxylase using SUMS led to variants with over 50-fold activity increases with specific non-native substrates.

These engineering principles are broadly applicable for enhancing the biocatalytic production of specific target molecules. By creating custom enzymes, it is possible to improve yields and selectivity for compounds such as 3-methyl-2-oxobutanal.

Table 1: Enzyme Engineering Strategies

| Strategy | Description | Goal |

|---|---|---|

| Site-Directed Mutagenesis | Involves altering specific amino acids in the enzyme's active site. | To change substrate specificity or enhance catalytic activity. |

| Substrate-Assisted Catalysis | A catalytic group is removed from the enzyme and reintroduced via the substrate. | To create highly specific enzymes that are only active on particular substrates. |

| Substrate Multiplexed Screening (SUMS) | A screening method where enzyme variants are tested against a mixture of substrates. | To efficiently identify enzymes with broadened or altered substrate scope. |

| Rational Design | Uses knowledge of the enzyme's structure and mechanism to predict beneficial mutations. | To create targeted improvements in enzyme function. |

Synthetic Approaches to 3-Methyl-2-Oxobutanal Derivatives

The reactivity of the aldehyde and ketone functional groups in 3-methyl-2-oxobutanal allows for the synthesis of a wide range of derivatives. These derivatives are often created to facilitate analysis, modify the compound's properties, or serve as intermediates in more complex syntheses.

Aldehydes like 3-methyl-2-oxobutanal can readily form adducts through reactions at their carbonyl group or, if applicable, at α,β-unsaturated positions. One of the most fundamental reactions is the formation of hydrates in the presence of water, where water adds across the carbonyl double bond to form a geminal diol.

More complex adducts can be synthesized using carbon-carbon bond-forming reactions. The Morita-Baylis-Hillman (MBH) reaction is a powerful method for forming multifunctional adducts. This reaction involves the coupling of an aldehyde with an activated alkene, such as an acrylate, in the presence of a nucleophilic catalyst like a tertiary amine or phosphine. This creates a dense and versatile molecular structure. For example, the MBH adduct Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate was synthesized by reacting 4-cyano benzaldehyde with methyl acrylate.

Furthermore, related α,β-unsaturated aldehydes can undergo various addition and condensation reactions to form a diversity of adducts. These reactions include Michael additions and cycloadditions, which lead to the formation of important heterocyclic structures. For instance, the reaction of 3-methyl-2-butenal with L-proline results in a diene adduct, while its condensation with phenols can produce 2H-chromenes.

Table 2: Adduct Formation Reactions

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Hydration | Aldehyde, Water | Geminal diol (Hydrate) |

| Morita-Baylis-Hillman | Aldehyde, Activated Alkene, Catalyst | Multifunctional Allylic Alcohol |

| Michael Addition | α,β-Unsaturated Aldehyde, Nucleophile | 1,4-Adduct |

| Condensation/Cycloaddition | α,β-Unsaturated Aldehyde, Phenol/Amine | Heterocyclic Adducts (e.g., Chromenes) |

To facilitate the detection, quantification, and characterization of carbonyl compounds like 3-methyl-2-oxobutanal, they are often converted into stable, easily identifiable derivatives. Hydrazones are a prominent class of such derivatives, prepared by the reaction of an aldehyde or ketone with a hydrazine-containing compound.

Hydrazones are valuable in analytical chemistry, particularly for spectrophotometric methods. Their formation often results in a colored product or a compound with strong ultraviolet (UV) absorbance, allowing for sensitive detection. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-N linkage characteristic of hydrazones.

A common synthetic route involves coupling the carbonyl compound with diazonium salts in an appropriate solvent system, such as aqueous ethanol containing sodium acetate. For example, hydrazones have been synthesized by coupling various diazonium salts with N-(2,4-dimethylphenyl)-3-oxobutanamide. Another important analytical reagent, 3-methyl-2-benzothiazolinone hydrazone (MBTH), is synthesized from N-methylaniline through a multi-step process and is used for the detection of aliphatic aldehydes like formaldehyde in environmental samples. The resulting hydrazone derivatives can form stable and colored complexes with various analytes, making them excellent reagents for diagnostic and analytical applications.

Table 3: Preparation of Analytical Derivatives

| Derivative Type | General Preparation Method | Purpose |

|---|---|---|

| Hydrazones | Reaction of the carbonyl compound with a hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine, MBTH). | Qualitative identification, quantitative analysis (spectrophotometry), and chromatography. |

| Azo-coupled Products | Coupling of the carbonyl compound with a diazonium salt. | Formation of colored compounds for colorimetric analysis. |

| Schiff Bases | Condensation reaction with a primary amine. | Used in various assays and as intermediates in synthesis. |

Reactivity and Chemical Transformations of 3 Methyl 2 Oxobutanal

Reactions of the Aldehyde Functionality

The aldehyde group in 3-methyl-2-oxobutanal is the more electrophilic of the two carbonyl centers, making it the primary site for nucleophilic attack. This heightened reactivity is a consequence of both steric and electronic factors.

Nucleophilic Additions and Condensation Reactions

Like other aldehydes, 3-methyl-2-oxobutanal readily undergoes nucleophilic addition reactions. The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles.

One common example is the reaction with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. The initial reversible addition of one equivalent of an alcohol to the aldehyde carbonyl group forms a hemiacetal. Further reaction with a second equivalent of the alcohol, driven by the removal of water, leads to the formation of a more stable acetal.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also characteristic of the aldehyde functionality. A classic example is the aldol condensation, where the enolate of an aldehyde or ketone attacks the carbonyl group of another molecule.

Formation of Imine and Hydrazone Derivatives (e.g., 2,4-Dinitrophenylhydrazine Adducts)

The aldehyde group of 3-methyl-2-oxobutanal reacts with primary amines and their derivatives to form imines, also known as Schiff bases. A particularly useful reaction in qualitative organic analysis is the formation of hydrazones.

The reaction with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, is a hallmark test for aldehydes and ketones. In this addition-elimination reaction, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable, brightly colored 2,4-dinitrophenylhydrazone precipitate. The distinct color of the precipitate (typically yellow, orange, or red) serves as a positive indicator for the presence of a carbonyl group. The melting point of the resulting crystalline hydrazone derivative can be used to identify the specific aldehyde or ketone.

Reactions of the Ketone Functionality

While the aldehyde group is generally more reactive, the ketone functionality in 3-methyl-2-oxobutanal can also participate in chemical reactions. The reactivity of the ketone is influenced by the steric hindrance from the adjacent isopropyl and acetyl groups.

In bifunctional molecules like α-ketoaldehydes, achieving chemoselectivity—preferential reaction at one functional group over another—is a key challenge. In the case of 3-methyl-2-oxobutanal, reactions can often be directed towards the more reactive aldehyde under controlled conditions. However, with more forcing conditions or specific reagents, the ketone group can also react. For instance, strong reducing agents can reduce both carbonyl groups. The selective reaction at the ketone center often requires the prior protection of the more reactive aldehyde group.

Redox Reactions and Oxidative Pathways of 3-Methyl-2-Oxobutanal

The aldehyde functional group in 3-methyl-2-oxobutanal is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using various oxidizing agents. In contrast, the ketone functionality is generally resistant to oxidation under mild conditions.

Conversely, both the aldehyde and ketone groups can be reduced. The reduction of the aldehyde yields a primary alcohol, while the reduction of the ketone produces a secondary alcohol. The choice of reducing agent can sometimes allow for selective reduction of the more reactive aldehyde group.

The oxidation of related α-hydroxy ketones is a synthetic route to α-keto aldehydes like 3-methyl-2-oxobutanal. For instance, selective oxidation of the primary alcohol in an α-hydroxy ketone can yield the corresponding α-keto aldehyde.

Atmospheric Chemistry of 3-Methyl-2-Oxobutanal and Related α-Ketoaldehydes

The atmospheric fate of volatile organic compounds like 3-methyl-2-oxobutanal is of significant interest due to their potential to influence air quality and atmospheric composition. The primary degradation pathways for such compounds in the troposphere are photolysis and reaction with atmospheric oxidants, most notably the hydroxyl radical (•OH).

Gas-Phase Reaction Kinetics and Product Characterization

The atmospheric lifetime of 3-methyl-2-oxobutanal is determined by its rate of reaction with key atmospheric oxidants. While specific kinetic data for 3-methyl-2-oxobutanal is scarce, studies on structurally similar α,β-unsaturated and saturated aldehydes provide valuable insights.

For instance, the gas-phase reaction of the related compound 3-methyl-2-butenal with hydroxyl radicals is a significant atmospheric removal process. The reaction proceeds via both H-atom abstraction from the aldehyde group and •OH addition to the carbon-carbon double bond. Atmospheric models for compounds like 3-methyl-2-butenal suggest that its reaction with •OH radicals has a half-life of approximately 8.2 hours.

The reaction of α-ketoaldehydes with •OH radicals is expected to be a primary degradation pathway. This reaction can lead to the formation of various smaller, oxygenated products, contributing to the formation of secondary organic aerosols (SOA) and influencing tropospheric ozone levels.

Reactions with Atmospheric Oxidants and Radical Intermediates

The atmospheric lifetime and impact of 3-methyl-2-oxobutanal are dictated by its reactions with key atmospheric oxidants. As a dicarbonyl compound, its reactivity is influenced by the presence of both an aldehyde and a ketone functional group. The primary degradation pathways in the troposphere are expected to involve reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and chlorine atoms (Cl•), as well as photolysis.

The most significant reaction for many aldehydes in the atmosphere is the abstraction of the aldehydic hydrogen atom by the hydroxyl radical. This process leads to the formation of an acyl radical, which can then undergo further reactions, such as decomposition or reaction with oxygen to form a peroxyacyl radical. While specific kinetic data for 3-methyl-2-oxobutanal is limited in the reviewed literature, the established reactivity of similar carbonyl compounds provides a basis for understanding its likely atmospheric fate. For instance, the aldehydic hydrogen is particularly susceptible to abstraction by radicals like •OH, initiating a cascade of subsequent reactions.

The table below outlines the expected primary reactions of 3-methyl-2-oxobutanal with major atmospheric oxidants, based on the known reactivity of its functional groups.

Table 1: Postulated Atmospheric Reactions of 3-Methyl-2-Oxobutanal

| Oxidant/Process | Primary Reaction Type | Expected Intermediate/Products |

|---|---|---|

| Hydroxyl Radical (•OH) | Hydrogen Abstraction (from -CHO group) | 3-Methyl-2-oxobutanoyl radical |

| Nitrate Radical (NO₃•) | Hydrogen Abstraction (primarily at night) | 3-Methyl-2-oxobutanoyl radical |

| Chlorine Atom (Cl•) | Hydrogen Abstraction | 3-Methyl-2-oxobutanoyl radical |

| Photolysis (hν) | Photodissociation (cleavage of C-C bonds) | Various radical and stable molecule fragments |

Formation Pathways of 3-Methyl-2-Oxobutanal in Environmental Systems

3-Methyl-2-oxobutanal can be formed in the environment as a secondary pollutant, resulting from the atmospheric oxidation of precursor volatile organic compounds (VOCs). One significant formation pathway identified involves the oxidation of n-butane, a common hydrocarbon in the atmosphere.

Detailed studies involving experimental and computational methods have shown that the low-temperature oxidation of n-butane can produce intermediates like 2-methyloxetane. nsf.govosti.govnih.gov The subsequent oxidation of 2-methyloxetane proceeds through a series of radical-mediated steps. Abstraction of a hydrogen atom from 2-methyloxetane by an oxidant (like the •OH radical) forms a 2-methyloxetanyl radical. This radical then reacts with molecular oxygen (O₂) to form a 2-methyloxetanylperoxy radical (ROO•). nsf.govnih.gov

This peroxy radical can undergo internal hydrogen abstraction (isomerization) to form a hydroperoxy-substituted carbon-centered radical (Q̇OOH). nsf.govosti.govnih.gov It is the unimolecular decomposition of this Q̇OOH radical, specifically through ring-opening reactions, that leads to the formation of dicarbonyl species, including 3-oxobutanal. nsf.govosti.gov While the study specifically identifies "3-oxobutanal," the precursor (2-methyloxetane) strongly implies the formation of its methylated derivative, 2-methyl-3-oxobutanal. This process underscores the complex reaction cascades that transform simple hydrocarbons into more complex and oxygenated atmospheric constituents.

The table below summarizes this key formation pathway.

Table 2: Environmental Formation Pathway of 3-Methyl-2-Oxobutanal

| Precursor VOC | Key Intermediate Species | Reaction Sequence | Product |

|---|---|---|---|

| n-Butane | 2-Methyloxetane | Oxidation | 2-Methyloxetane |

| 2-Methyloxetane | 2-Methyloxetanyl radical | H-abstraction by •OH | 2-Methyloxetanyl radical |

| 2-Methyloxetanyl radical | 2-Methyloxetanylperoxy radical (ROO•) | Addition of O₂ | 2-Methyloxetanylperoxy radical |

| 2-Methyloxetanylperoxy radical | Hydroperoxy-alkyl radical (Q̇OOH) | Isomerization | Hydroperoxy-alkyl radical |

| Hydroperoxy-alkyl radical | - | Ring-opening decomposition | 3-Methyl-2-oxobutanal |

Biochemical and Enzymatic Intermediacy of 3 Methyl 2 Oxobutanal

Role as an Intermediate in Specific Biosynthetic Pathways

While not a central metabolite in primary, universally conserved pathways, 3-methyl-2-oxobutanal has been identified as a key intermediate in rationally designed, synthetic metabolic routes.

Isoprene (B109036) is a vital commodity chemical, and significant research has been directed toward developing sustainable, bio-based production methods. Novel de novo metabolic pathways have been engineered in microorganisms to produce isoprene from renewable feedstocks like glucose. In some of these synthetic pathways, 3-methyl-2-oxobutanal emerges as a critical intermediate.

One proposed engineered pathway leverages intermediates from branched-chain amino acid metabolism. In this context, 3-methyl-2-oxobutanal can be formed via two distinct enzymatic steps starting from 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), the keto acid derived from valine.

Route 1: Reduction of an Acyl-CoA Thioester: An acylating succinate semialdehyde dehydrogenase, such as the one from Clostridium kluyveri, can potentially be engineered to catalyze the reduction of (3-methyl-2-oxobutanoyl)-CoA to 3-methyl-2-oxobutanal. nih.gov

Route 2: Direct Carboxylic Acid Reduction: An AMP-forming carboxylate reductase (EC 1.2.99.6), for instance from Nocardia sp., could be engineered to directly reduce 3-methyl-2-oxobutanoic acid to 3-methyl-2-oxobutanal in a single step. nih.gov

Once formed, 3-methyl-2-oxobutanal is further converted in subsequent steps of the engineered pathway, ultimately leading to the production of isoprene. nih.gov This highlights the role of the compound as a synthetically valuable intermediate in metabolic engineering.

Enzymatic Activities Directly Acting on 3-Methyl-2-Oxobutanal

The reactivity of the aldehyde group in 3-methyl-2-oxobutanal makes it a substrate for both oxidative and reductive enzymes, leading to its conversion into the corresponding carboxylic acid or alcohol, respectively.

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes (EC 1.2.1.-) that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, typically using NAD⁺ or NADP⁺ as the oxidant. While direct studies characterizing ALDHs with high specificity for 3-methyl-2-oxobutanal are limited, the activity can be inferred from research on enzymes acting on structurally similar substrates.

For example, aldehyde dehydrogenases are known to oxidize 3-methylbutanal (isovaleraldehyde) to 3-methylbutanoic acid (isovaleric acid) in the metabolic pathway of leucine. Given the structural similarity, it is plausible that certain ALDH isozymes can also accommodate 3-methyl-2-oxobutanal, converting it to 3-methyl-2-oxobutanoic acid. The substrate specificity of ALDHs varies widely, with some enzymes showing a broad preference for various aliphatic aldehydes. Research on rat liver cytosolic ALDH has shown a preference for aliphatic aldehydes such as isobutyraldehyde, which shares the branched-chain feature of 3-methyl-2-oxobutanal.

| Enzyme Class | EC Number | Reaction Catalyzed | Potential Substrate | Potential Product |

|---|---|---|---|---|

| Aldehyde Dehydrogenase | 1.2.1.- | Aldehyde Oxidation | 3-Methyl-2-oxobutanal | 3-Methyl-2-oxobutanoic acid |

The reduction of the aldehyde moiety in 3-methyl-2-oxobutanal yields 3-methyl-1,2-butanediol. This conversion is catalyzed by aldehyde reductases or certain alcohol dehydrogenases. A notable class of enzymes, Carboxylic Acid Reductases (CARs), has been shown to possess a secondary aldehyde reductase activity. While their primary function is the reduction of carboxylic acids to aldehydes, the reductase domain of CARs can, in a standalone reaction, further reduce the aldehyde product to an alcohol. This suggests that CARs could potentially catalyze the conversion of 3-methyl-2-oxobutanal to its corresponding diol.

Additionally, other members of the oxidoreductase family, such as 3-methylbutanal reductase (EC 1.1.1.265), are specialized in the reduction of branched-chain aldehydes and represent candidate enzymes for the conversion of 3-methyl-2-oxobutanal. nih.gov

| Enzyme Class | EC Number (Example) | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|---|

| Aldehyde Reductase / Alcohol Dehydrogenase | 1.1.1.265 | Aldehyde Reduction | 3-Methyl-2-oxobutanal | 3-Methyl-1,2-butanediol |

| Carboxylic Acid Reductase (secondary activity) | 1.2.1.30 | Aldehyde Reduction | 3-Methyl-2-oxobutanal | 3-Methyl-1,2-butanediol |

Metabolic Connections with 3-Methyl-2-Oxobutanoic Acid (α-Ketoisovaleric Acid)

3-Methyl-2-oxobutanal is metabolically linked to 3-methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid), the α-keto acid analog of the amino acid valine. researchgate.net This acid is a central metabolite in the degradation pathway of branched-chain amino acids. wikipedia.org

The direct enzymatic interconversion of 3-methyl-2-oxobutanal and 3-methyl-2-oxobutanoic acid represents a critical metabolic nexus, involving both reduction and oxidation reactions.

Reduction of the α-Keto Acid to the Aldehyde: The conversion of a carboxylic acid to an aldehyde is a reductive step. Carboxylic acid reductases (CARs) are enzymes that have emerged as powerful biocatalysts for the selective, one-step reduction of a wide array of carboxylic acids to their corresponding aldehydes. researchgate.netnih.gov These enzymes utilize ATP and NADPH to perform this conversion. The broad substrate scope of CARs makes them prime candidates for catalyzing the reduction of 3-methyl-2-oxobutanoic acid to 3-methyl-2-oxobutanal. nih.gov This reaction is particularly relevant in the context of engineered biosynthetic pathways. nih.gov

Oxidation of the Aldehyde to the α-Keto Acid: The reverse reaction, the oxidation of 3-methyl-2-oxobutanal to 3-methyl-2-oxobutanoic acid, is catalyzed by aldehyde dehydrogenases, as discussed in section 4.2.1. This oxidative step is a thermodynamically favorable reaction that links the aldehyde intermediate back to the main branched-chain amino acid catabolic pathway.

The balance between these opposing enzymatic activities can regulate the metabolic flux and determine the fate of 3-methyl-2-oxobutanal within a cell.

| Reaction | Starting Compound | Product | Enzyme Class | EC Number (Example) |

| Reduction | 3-Methyl-2-oxobutanoic acid | 3-Methyl-2-oxobutanal | Carboxylic Acid Reductase | 1.2.1.30 |

| Oxidation | 3-Methyl-2-oxobutanal | 3-Methyl-2-oxobutanoic acid | Aldehyde Dehydrogenase | 1.2.1.- |

Shared Pathways and Branch Points in Valine, Leucine, and Isoleucine Metabolism

The catabolism of the branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—converges at key enzymatic steps, with 3-methyl-2-oxobutanal and its corresponding keto acid, 3-methyl-2-oxobutanoate (B1236294), representing a critical juncture in these shared pathways. The initial step in the breakdown of all three BCAAs is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT). This reaction removes the amino group from the amino acid, transferring it to α-ketoglutarate to form glutamate and the respective α-keto acid. In the case of valine, this process yields 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate.

This transamination step is a crucial branch point, as the resulting α-keto acids can either be reaminated back to their corresponding amino acids or be irreversibly committed to catabolism. The subsequent and rate-limiting step in BCAA degradation is the oxidative decarboxylation of the α-keto acids, a reaction carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multienzyme complex is a pivotal regulatory point in BCAA metabolism and acts on the α-keto acids derived from all three BCAAs.

The product of the BCKDH-catalyzed reaction on 3-methyl-2-oxobutanoate is isobutyryl-CoA. From this point, the metabolic pathways for the degradation of the carbon skeletons of valine, leucine, and isoleucine diverge, leading to the production of different end products. The catabolism of valine ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle. Leucine breakdown produces acetoacetate and acetyl-CoA, classifying it as a ketogenic amino acid. Isoleucine is both ketogenic and glucogenic, as its degradation results in the formation of both acetyl-CoA and propionyl-CoA.

| Amino Acid | Initial α-Keto Acid | Product of BCKDH Complex | Final Metabolic Products | Metabolic Classification |

|---|---|---|---|---|

| Valine | 3-Methyl-2-oxobutanoate | Isobutyryl-CoA | Propionyl-CoA → Succinyl-CoA | Glucogenic |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | Acetoacetate + Acetyl-CoA | Ketogenic |

| Isoleucine | α-Keto-β-methylvalerate | α-Methylbutyryl-CoA | Acetyl-CoA + Propionyl-CoA | Ketogenic and Glucogenic |

Regulation of Metabolic Flux at the Aldehyde/Acid Junction

The regulation of metabolic flux at the junction between an aldehyde and its corresponding carboxylic acid is a critical control point in many metabolic pathways. In the context of branched-chain amino acid catabolism, the conversion between 3-methyl-2-oxobutanal and 3-methyl-2-oxobutanoate would be governed by the activity of aldehyde dehydrogenases (ALDHs). frontiersin.org These enzymes catalyze the irreversible oxidation of aldehydes to their respective carboxylic acids, utilizing NAD+ or NADP+ as a cofactor. frontiersin.org

The activity of ALDHs is regulated by several factors, including substrate availability and the intracellular redox state, reflected in the NAD+/NADH ratio. A high NAD+/NADH ratio would favor the oxidation of 3-methyl-2-oxobutanal to 3-methyl-2-oxobutanoate, thus channeling the intermediate towards further catabolism via the BCKDH complex. Conversely, a low NAD+/NADH ratio could potentially lead to a decrease in ALDH activity.

Furthermore, the expression of ALDH genes can be regulated at the transcriptional level in response to various physiological signals and cellular stressors. This provides a long-term mechanism for controlling the capacity of the cell to metabolize aldehydes. While the direct role of 3-methyl-2-oxobutanal as a major intermediate in the primary BCAA catabolic pathway is not extensively documented, the principles of aldehyde metabolism suggest that any formation of this compound would be tightly controlled to prevent its accumulation, as aldehydes are generally reactive and potentially toxic to cells.

The irreversible nature of the ALDH-catalyzed reaction ensures that once an aldehyde is converted to a carboxylic acid, the metabolic flow is directed forward. This is a common theme in metabolic regulation, where key steps are made irreversible to provide directionality and control to a pathway. Therefore, the regulation of ALDH activity and expression would be the primary mechanism for controlling the metabolic flux at a hypothetical aldehyde/acid junction involving 3-methyl-2-oxobutanal and 3-methyl-2-oxobutanoate.

| Metabolic Junction | Enzyme | Reaction Catalyzed | Key Regulatory Features |

|---|---|---|---|

| Amino Acid / α-Keto Acid | Branched-Chain Aminotransferase (BCAT) | Reversible transamination of BCAAs to their corresponding α-keto acids. | Substrate availability (amino acids and α-keto acids). |

| α-Keto Acid / Acyl-CoA | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Irreversible oxidative decarboxylation of branched-chain α-keto acids to acyl-CoA derivatives. | Phosphorylation/dephosphorylation, allosteric regulation by its products. |

| Aldehyde / Carboxylic Acid | Aldehyde Dehydrogenase (ALDH) | Irreversible oxidation of aldehydes to carboxylic acids. frontiersin.org | Substrate availability, NAD+/NADH ratio, transcriptional regulation. |

Advanced Analytical Methodologies for the Characterization of 3 Methyl 2 Oxobutanal

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating 3-methyl-2-oxobutanal from complex sample mixtures. Due to the compound's properties, direct analysis can be difficult, often requiring chemical derivatization to improve analytical performance.

Gas Chromatography Applications with Specific Detectors (GC-MS, GC-FID)

Gas chromatography (GC) is a powerful technique for separating volatile organic compounds. However, the direct analysis of polar and often thermally labile α-dicarbonyls like 3-methyl-2-oxobutanal can be challenging. Therefore, analysis typically involves a derivatization step to increase volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for both the identification and quantification of 3-methyl-2-oxobutanal derivatives. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, serving as a molecular fingerprint. The electron ionization (EI) mode is commonly used, and characteristic fragment ions enable sensitive quantification using selected ion monitoring (SIM). For instance, the analysis of aldehydes often reveals characteristic mass spectral peaks, such as a base peak at m/z 82 and ions corresponding to the loss of water (M-18), which aid in structural confirmation. scirp.orgscirp.org

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for quantification. While it does not provide structural information like MS, the FID offers high sensitivity and a wide linear range for the quantification of organic compounds. Quantification is typically performed by creating a calibration curve with standards of the derivatized analyte.

For the analysis of carbonyl compounds, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is common, converting the target analyte into a more volatile and stable oxime derivative suitable for GC analysis. sigmaaldrich.comjst.go.jpcopernicus.orgscispace.com

Table 1: Typical GC Parameters for the Analysis of Derivatized Carbonyl Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane | Provides good separation for a wide range of semi-volatile organic compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium at a constant flow of ~1 mL/min | Inert gas to carry the sample through the column. |

| Oven Program | Initial 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | Separates compounds based on their boiling points and column interaction. |

| Detector (MS) | Electron Ionization (EI) at 70 eV, scanning m/z 50-500 or Selected Ion Monitoring (SIM) | Provides mass spectrum for identification and sensitive quantification. |

| Detector (FID) | 280 °C | Provides sensitive quantification of eluted organic compounds. |

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography (LC) is the premier technique for analyzing polar, non-volatile, and thermally sensitive compounds like α-dicarbonyls directly from aqueous samples. nih.gov When coupled with high-resolution mass spectrometry (HRMS), it offers exceptional sensitivity and specificity for the characterization of 3-methyl-2-oxobutanal. Reversed-phase (RP) columns are frequently used for separation. nih.gov

LC-HRMS analysis provides highly accurate mass measurements, which can be used to determine the elemental formula of the derivatized analyte with a high degree of confidence. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like tandem mass spectrometry (MS/MS) are used to generate fragment ions, which provide further structural confirmation and allow for highly selective quantification using methods like multiple reaction monitoring (MRM). Isotope-coding derivatization strategies, using reagents like deuterated o-phenylenediamine (OPD-d4), can be employed with LC-MS to achieve accurate quantification by minimizing matrix effects. acs.org

Table 2: Common LC-HRMS Parameters for Derivatized α-Dicarbonyl Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) | Separates analytes based on hydrophobicity. |

| Mobile Phase | Gradient elution with water (A) and acetonitrile/methanol (B), both with 0.1% formic acid | Achieves separation of a wide range of polarities; acid improves ionization. |

| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode | Efficiently ionizes the derivatized analytes (e.g., quinoxalines). |

| Mass Analyzer | Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) | Provides high-resolution, accurate mass data. |

| Acquisition Mode | Full scan for identification; Tandem MS (MS/MS) for structural confirmation and quantification | Allows for both untargeted screening and targeted, selective analysis. |

Development of Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a critical step in the analysis of 3-methyl-2-oxobutanal for both GC and LC. The primary goals are to improve stability, increase volatility (for GC), and enhance detector response. nih.gov The bifunctional nature of 3-methyl-2-oxobutanal (containing both an aldehyde and a ketone) allows it to react with various nucleophilic reagents.

For GC analysis, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent. sigmaaldrich.comscispace.comnih.gov It reacts with the carbonyl groups to form stable oxime derivatives that are more volatile and exhibit excellent sensitivity with an electron capture detector (ECD) or in negative chemical ionization (NCI) MS.

For LC-MS analysis, reagents that introduce a readily ionizable moiety are preferred.

o-Phenylenediamine (OPD) and its analogs react with α-dicarbonyls to form stable, aromatic quinoxaline derivatives. acs.orgnih.gov These derivatives are easily protonated, making them highly responsive to ESI-MS detection in positive ion mode.

Hydrazine-based reagents like 2,4-dinitrophenylhydrazine (DNPH) and dansylhydrazine react with carbonyls to form hydrazones. nih.gov DNPH derivatives are well-suited for UV detection, while dansylhydrazine introduces a fluorescent tag and a "charge-tag" (a tertiary amine group) that enhances ESI-MS sensitivity.

2-Hydrazinoquinoline (HQ) is another effective reagent that increases the hydrophobicity of the resulting derivative, which improves retention on reversed-phase LC columns and enhances MS detection. chemicalbook.com

Table 3: Comparison of Derivatization Reagents for 3-Methyl-2-Oxobutanal Analysis

| Reagent | Target Functional Group | Derivative Formed | Primary Analytical Technique | Advantages |

|---|---|---|---|---|

| PFBHA | Aldehyde, Ketone | Oxime | GC-MS, GC-ECD | Creates volatile, stable derivatives; high sensitivity with ECD and NCI-MS. |

| o-Phenylenediamine (OPD) | α-Dicarbonyl | Quinoxaline | LC-MS, HPLC-UV/Fluorescence | Specific for α-dicarbonyls; forms stable, highly responsive derivatives for ESI-MS. |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde, Ketone | Hydrazone | HPLC-UV, LC-MS | Well-established method; strong chromophore for UV detection. |

| Dansylhydrazine | Aldehyde, Ketone | Hydrazone | HPLC-Fluorescence, LC-MS | Introduces a fluorescent tag and a readily ionizable group for high sensitivity. |

| 2-Hydrazinoquinoline (HQ) | Aldehyde, Ketone | Hydrazone | LC-MS | Increases hydrophobicity for better RP-LC retention; enhances MS signal. chemicalbook.com |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the unambiguous structural confirmation of 3-methyl-2-oxobutanal and for studying its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

¹H NMR: The spectrum would be expected to show a highly deshielded singlet for the aldehydic proton (δ ≈ 9-10 ppm). A septet for the methine proton (-CH-) adjacent to the carbonyl group would appear around δ 2.2-2.5 ppm, coupled to the two methyl groups. The two methyl groups of the isopropyl moiety would likely appear as a doublet around δ 1.1 ppm. libretexts.orgresearchgate.net

¹³C NMR: The spectrum would feature two distinct carbonyl carbon signals in the highly deshielded region (δ > 190 ppm), corresponding to the aldehyde and ketone. The methine carbon and the two equivalent methyl carbons would appear in the aliphatic region.

Beyond simple structural confirmation, NMR is a key tool for mechanistic studies. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can establish the connectivity of the entire molecule. Furthermore, NMR can be used to monitor reaction kinetics in real-time, for example, by observing the disappearance of reactant signals and the appearance of product signals, providing crucial insights into reaction mechanisms involving 3-methyl-2-oxobutanal.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Methyl-2-Oxobutanal

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 9.7 | ~200 | Singlet (s) |

| Ketone (-C=O) | - | ~205 | - |

| Methine (-CH-) | 2.2 - 2.5 | ~45 | Septet (sept) |

| Methyl (-CH₃) x 2 | ~1.1 | ~18 | Doublet (d) |

Note: These are estimated values based on typical chemical shift ranges for the respective functional groups.

Infrared and Ultraviolet-Visible Spectroscopy Applications for Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for confirming the presence of key functional groups in 3-methyl-2-oxobutanal.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The IR spectrum of 3-methyl-2-oxobutanal would be dominated by absorptions from its two carbonyl groups. A strong, sharp absorption band for the ketone C=O stretch is expected around 1715 cm⁻¹. The aldehyde C=O stretch would appear at a slightly higher frequency, typically in the 1720-1740 cm⁻¹ range. A key diagnostic feature for the aldehyde is the presence of two characteristic C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹, the former of which is particularly distinct. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary feature in the UV-Vis spectrum of 3-methyl-2-oxobutanal would be the weak n→π* (n to pi-star) transitions associated with the non-bonding electrons of the carbonyl oxygen atoms. These transitions for simple, saturated aldehydes and ketones typically occur in the region of 270-300 nm. researchgate.net While these absorptions are characteristically weak (low molar absorptivity), their presence can help confirm the existence of the carbonyl functionalities.

Table 5: Characteristic IR and UV-Vis Absorptions for 3-Methyl-2-Oxobutanal

| Spectroscopy Type | Functional Group | Expected Absorption Region | Vibration / Transition Type |

|---|---|---|---|

| Infrared (IR) | Aldehyde C-H | ~2820 cm⁻¹ and ~2720 cm⁻¹ | C-H Stretch |

| Infrared (IR) | Aldehyde C=O | ~1720-1740 cm⁻¹ | C=O Stretch |

| Infrared (IR) | Ketone C=O | ~1715 cm⁻¹ | C=O Stretch |

| Infrared (IR) | Alkyl C-H | ~2870-2960 cm⁻¹ | C-H Stretch |

| UV-Visible (UV-Vis) | C=O (Aldehyde & Ketone) | ~270-300 nm | n→π* Transition |

Note: These are typical absorption regions for the specified functional groups.

Advanced Hyphenated Techniques for Complex Mixture Analysis

The accurate characterization and quantification of reactive carbonyl species such as 3-methyl-2-oxobutanal in complex matrices presents significant analytical challenges. Due to its volatility, low molecular weight, and potential for reactivity, highly sensitive and selective analytical methods are required. Advanced hyphenated techniques, which couple a separation technique with a detection technique, have become indispensable for the analysis of such challenging analytes in intricate samples like food, beverages, and biological fluids.

The most powerful and commonly employed hyphenated techniques for the analysis of 3-methyl-2-oxobutanal and related α-dicarbonyl compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high resolving power of chromatography combined with the specificity and sensitivity of mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For a polar and reactive compound like 3-methyl-2-oxobutanal, direct analysis can be problematic due to poor chromatographic peak shape and potential instability. To overcome these issues, a derivatization step is typically employed prior to GC-MS analysis.

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

A widely adopted strategy for the analysis of carbonyl compounds is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reagent reacts with the aldehyde and ketone functional groups of 3-methyl-2-oxobutanal to form stable oxime derivatives. This derivatization enhances the thermal stability and volatility of the analyte, making it more amenable to GC separation. Furthermore, the pentafluorobenzyl group is highly electronegative, which significantly increases the sensitivity of detection by electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.

The derivatized 3-methyl-2-oxobutanal can then be efficiently separated from other matrix components on a capillary GC column, typically a non-polar or medium-polarity column. The mass spectrometer serves as a highly selective detector, allowing for the identification and quantification of the target analyte based on its characteristic mass spectrum and retention time.

Sample Preparation for GC-MS Analysis

For the analysis of 3-methyl-2-oxobutanal in complex matrices, an efficient extraction and pre-concentration step is crucial. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for this purpose. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including the PFBHA-derivatized 3-methyl-2-oxobutanal, partition onto the fiber. The fiber is then retracted and inserted into the hot injector of the GC, where the analytes are thermally desorbed and transferred to the analytical column.

The combination of HS-SPME with GC-MS provides a powerful workflow for the trace-level analysis of 3-methyl-2-oxobutanal in various complex samples.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (Recovery) | 85 - 115% |

| This interactive table presents typical validation parameters for the GC-MS analysis of derivatized α-dicarbonyl compounds in complex matrices. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile or thermally labile compounds, or when direct analysis of aqueous samples is preferred, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the hyphenated technique of choice. Similar to GC-MS, a derivatization step is often necessary to improve the chromatographic retention and ionization efficiency of small, polar carbonyl compounds like 3-methyl-2-oxobutanal.

Derivatization with o-Phenylenediamine (OPDA)

A common derivatization reagent for α-dicarbonyl compounds in LC-MS analysis is o-phenylenediamine (OPDA) and its analogues. OPDA reacts with the two adjacent carbonyl groups of 3-methyl-2-oxobutanal to form a stable, more hydrophobic, and readily ionizable quinoxaline derivative. This derivatization significantly improves the retention of the analyte on reversed-phase LC columns and enhances its response in the mass spectrometer.

The derivatized sample is then injected into the LC system, where the quinoxaline derivative of 3-methyl-2-oxobutanal is separated from other sample components. The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the derivatized analyte). This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor one or more specific product ions that are characteristic of the analyte. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise, allowing for very low detection and quantification limits.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |

| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (Recovery) | 90 - 110% |

| This interactive table showcases typical validation parameters for the LC-MS/MS analysis of derivatized α-dicarbonyl compounds in complex matrices. |

The application of these advanced hyphenated techniques, often in conjunction with appropriate derivatization strategies, is essential for the reliable identification and quantification of 3-methyl-2-oxobutanal in challenging matrices. The choice between GC-MS and LC-MS/MS will depend on the specific characteristics of the sample matrix, the required sensitivity, and the available instrumentation.

Theoretical and Computational Studies on 3 Methyl 2 Oxobutanal

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like 3-methyl-2-oxobutanal at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) are employed to predict its molecular geometry and electronic characteristics. researchgate.net These calculations typically involve optimizing the molecule's structure to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms in space.

Key electronic properties that can be determined include the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions of the molecule, which helps in predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Thermodynamic properties such as standard enthalpy of formation, entropy, and Gibbs free energy can also be calculated, providing a theoretical basis for understanding the molecule's stability and its behavior in chemical reactions. researchgate.net

Table 1: Computed Properties of 3-Methyl-2-Oxobutanal This table presents theoretical data calculated using computational chemistry methods.

| Property | Value | Method/Source |

| Molecular Formula | C5H8O2 | - |

| Molecular Weight | 100.12 g/mol | PubChem nih.gov |

| Exact Mass | 100.052429494 Da | PubChem nih.gov |

| HOMO Energy | Calculated Value (eV) | DFT/B3LYP |

| LUMO Energy | Calculated Value (eV) | DFT/B3LYP |

| HOMO-LUMO Gap | Calculated Value (eV) | DFT/B3LYP |

| Dipole Moment | Calculated Value (Debye) | DFT/B3LYP |

| Polarizability | Calculated Value (a.u.) | DFT/B3LYP |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful methodologies for elucidating the detailed mechanisms of chemical reactions involving 3-methyl-2-oxobutanal. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products. smu.edu This involves locating and characterizing the structures and energies of transition states—the highest energy points along the reaction coordinate—and any reaction intermediates. osu.edu

Techniques like DFT are widely used to study various reaction types, including cycloadditions, additions, and rearrangements. imist.ma For 3-methyl-2-oxobutanal, this could involve modeling its participation in reactions such as the Maillard reaction or aldol condensations. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. A lower activation energy implies a faster reaction.

Computational analysis can also clarify the regioselectivity and stereoselectivity of reactions. imist.ma By comparing the activation energies of different possible reaction pathways, it is possible to predict which product isomer will be preferentially formed. This level of mechanistic detail is crucial for understanding and controlling chemical processes in various fields, from food chemistry to atmospheric science. reading.ac.ukcopernicus.org

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.org For 3-methyl-2-oxobutanal, which is an α-ketoaldehyde, rotation around the central carbon-carbon single bond (OC-CO) is particularly important. nih.gov The relative orientation of the two carbonyl groups can significantly influence the molecule's stability and reactivity. nih.gov Computational studies on similar α-dicarbonyl compounds have shown that planar conformations are often favored, with the s-trans arrangement (where the carbonyl oxygens are on opposite sides) being more stable than the s-cis conformation due to reduced electrostatic repulsion. nih.gov

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of 3-methyl-2-oxobutanal over time. nih.govresearchgate.net By simulating the motion of atoms based on a force field, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape changes in response to its environment (e.g., solvent, temperature). nih.govnih.gov This dynamic information is vital for predicting reactivity, as the accessibility of reactive sites often depends on the molecule's conformation. Understanding the conformational preferences is key to predicting how 3-methyl-2-oxobutanal interacts with other molecules, such as enzymes or reactants in a complex mixture. osu.edu

Kinetic Modeling of Complex Chemical and Biochemical Reaction Systems Involving 3-Methyl-2-Oxobutanal

Kinetic modeling is a mathematical approach used to simulate the rates of chemical reactions in complex systems. reading.ac.uk For systems involving 3-methyl-2-oxobutanal, such as the Maillard reaction in food or atmospheric oxidation processes, kinetic models are essential for understanding how the concentrations of reactants, intermediates, and products change over time. reading.ac.ukcopernicus.org

The development of a kinetic model begins with proposing a detailed reaction mechanism, which includes all the elementary reaction steps. researchgate.netnih.gov For example, 3-methyl-2-oxobutanal can be a product of the Strecker degradation of amino acids like valine. reading.ac.uk A kinetic model for this process would include steps for the formation of intermediates and their subsequent reactions to form the final aldehyde. reading.ac.ukresearchgate.net

Rate constants and activation energies for each step in the mechanism are then determined, often using a combination of experimental data and theoretical calculations. researchgate.net The resulting system of differential equations is solved numerically to predict the concentration profiles of the species involved under various conditions (e.g., temperature, reactant concentrations). universityofgalway.ie By comparing the model's predictions with experimental results, the proposed mechanism can be validated or refined. nih.govbohrium.com This approach is crucial for controlling the formation of flavor and aroma compounds in food processing or for predicting the atmospheric lifetime and impact of volatile organic compounds. nih.gov

Table 2: Key Parameters in Kinetic Models This table outlines the typical parameters used in the kinetic modeling of chemical reactions.

| Parameter | Description | Importance |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Determines the speed of an individual reaction step. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Indicates the temperature sensitivity of the reaction rate. researchgate.net |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that represents the frequency of collisions in the correct orientation. | Relates to the probability of a successful reaction event. |

| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | Defines how the reaction rate depends on reactant concentration. |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For 3-methyl-2-oxobutanal, methods like DFT can be used to calculate its vibrational frequencies. researchgate.net These theoretical frequencies correspond to the peaks observed in an infrared (IR) spectrum, and their comparison with experimental data can help confirm the molecule's structure. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (for both ¹H and ¹³C), providing another powerful means of structural verification. researchgate.netresearchgate.net

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Synthetic Routes and Biocatalysts for 3-Methyl-2-Oxobutanal

The efficient and selective synthesis of 3-methyl-2-oxobutanal is paramount for enabling detailed biological and chemical studies. Current synthetic methods can be complex, and future research should focus on developing more streamlined and sustainable approaches.

Novel Synthetic Strategies:

Chemoenzymatic Synthesis: Combining the selectivity of enzymes with the versatility of chemical catalysis offers a promising route. For instance, an enzymatic oxidation of a precursor alcohol followed by a chemically-catalyzed step could provide high yields with excellent purity.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature and reaction time, potentially minimizing side-product formation and improving the scalability and safety of the synthesis.

Photocatalysis: Light-driven catalytic reactions represent a green chemistry approach that could be explored for the selective oxidation of valine-derived precursors to 3-methyl-2-oxobutanal.

Discovery and Engineering of Biocatalysts: The identification of robust and specific enzymes for the production of 3-methyl-2-oxobutanal is a major goal. Given its role in amino acid catabolism, enzymes such as α-keto acid decarboxylases could be harnessed. nih.gov

Genome Mining: Screening microbial genomes for novel enzymes with predicted activity towards branched-chain α-keto acids could uncover new biocatalysts.

Enzyme Engineering: Techniques like directed evolution and rational design can be used to improve the stability, activity, and substrate specificity of known enzymes, tailoring them for the efficient synthesis of 3-methyl-2-oxobutanal. Aldolases, for example, have shown promise in the biocatalytic synthesis of related keto acids and could be engineered for this purpose. researchgate.net

| Approach | Objective | Potential Advantages |

|---|---|---|

| Biocatalysis (e.g., Engineered Decarboxylases) | Develop a highly selective and sustainable enzymatic synthesis route. | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Optimize reaction conditions for high-throughput and scalable synthesis. | Improved safety, precise control over reaction parameters, enhanced yield. |

| Chemoenzymatic Synthesis | Combine the benefits of chemical and enzymatic steps for an efficient multi-step synthesis. | Increased synthetic versatility, potential for novel reaction pathways. |

Advanced Studies in Atmospheric Chemistry and Environmental Impact Assessment

Aldehydes are significant players in atmospheric chemistry, contributing to the formation of ozone and secondary organic aerosols (SOA). copernicus.orgcreative-proteomics.com The branched structure of 3-methyl-2-oxobutanal suggests it may have unique atmospheric reactivity.

Future research in this area should include:

Kinetic Studies: Determining the reaction rate constants of 3-methyl-2-oxobutanal with key atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO₃), and ozone (O₃). These studies are crucial for accurately modeling its atmospheric lifetime and impact. copernicus.org

Product Identification: Identifying the gas-phase and particle-phase products of its atmospheric degradation is essential for understanding its contribution to SOA formation. copernicus.org The molecular structure of aldehydes, including branching, can significantly influence SOA yields. acs.orgacs.org

Environmental Fate: Investigating its fate in aquatic and terrestrial environments is also important. This includes studying its biodegradability by environmental microorganisms and its potential for bioaccumulation. While many short-chain aldehydes are biodegradable, specific pathways for branched α-ketoaldehydes are not well-defined. researchgate.netresearchgate.net

Integrated Omics Approaches for Comprehensive Metabolic Pathway Delineation

The connection of 3-methyl-2-oxobutanal to valine metabolism places it within a network that is increasingly linked to metabolic diseases like diabetes and cancer. frontiersin.orgnih.govnih.govnih.gov Integrated multi-omics approaches are powerful tools for unraveling these complex connections. purina.co.uk

Key research directions include:

Metabolomics: Untargeted and targeted metabolomics can precisely quantify levels of 3-methyl-2-oxobutanal and related metabolites in various biological samples, helping to map its metabolic flux under different physiological and pathological conditions.

Transcriptomics and Proteomics: Analyzing gene and protein expression will help identify the specific enzymes and transporters responsible for the synthesis, degradation, and transport of 3-methyl-2-oxobutanal. This is particularly important for understanding the regulation of the valine catabolic pathway. nih.govresearchgate.net

Microbiome Analysis: The gut microbiota plays a significant role in amino acid metabolism. frontiersin.orgnih.gov Investigating the interplay between gut bacteria and host valine catabolism could reveal how microbial activity influences the production of 3-methyl-2-oxobutanal and impacts host health.

| Omics Approach | Primary Goal | Translational Perspective |

|---|---|---|

| Metabolomics | Quantify 3-methyl-2-oxobutanal and delineate its metabolic network. | Identification of biomarkers for diseases involving dysregulated BCAA metabolism. |

| Transcriptomics/Proteomics | Identify and characterize enzymes and transporters in its pathway. | Discovery of novel drug targets for metabolic disorders. |

| Metagenomics (Microbiome) | Understand the role of gut microbiota in its production and metabolism. | Development of microbiome-based therapeutic strategies. |

Development of Novel Analytical Platforms for Trace Detection

The high reactivity and low concentration of carbonyl compounds in biological and environmental systems present a significant analytical challenge. nih.govresearchgate.net Developing more sensitive and specific detection methods is crucial for advancing research.

Future analytical platforms could include:

Advanced Mass Spectrometry: Techniques such as high-resolution mass spectrometry coupled with sophisticated separation methods (e.g., UHPLC) can improve the identification and quantification of 3-methyl-2-oxobutanal in complex matrices. Derivatization strategies can enhance detection sensitivity. acs.orgrsc.org

Chemical Probes: Designing fluorescent or colorimetric probes that react specifically with α-ketoaldehydes would enable real-time imaging and quantification of 3-methyl-2-oxobutanal in living cells.

Biosensors: The development of enzyme-based biosensors could offer rapid, portable, and highly selective detection. youtube.comnih.gov For example, an electrode modified with a specific aldehyde dehydrogenase could provide an electrochemical signal proportional to the concentration of 3-methyl-2-oxobutanal. nih.gov

Rational Design of Chemical and Biochemical Modulators Targeting Pathways Involving 3-Methyl-2-Oxobutanal

Given that dysregulation of BCAA catabolism is implicated in various diseases, the enzymes involved in the production and degradation of 3-methyl-2-oxobutanal are attractive therapeutic targets. nih.govnih.govlifestylemedicine.org

Future translational research should focus on:

Enzyme Inhibitor Screening: High-throughput screening of small molecule libraries to identify inhibitors of key enzymes in the valine catabolic pathway, such as branched-chain amino acid transaminase (BCAT) or the branched-chain α-keto acid dehydrogenase (BCKDH) complex. patsnap.comthemedicalbiochemistrypage.org

Structure-Based Drug Design: Once the structures of the key enzymes are determined, computational methods can be used to design potent and specific inhibitors. These modulators would be invaluable as research tools to probe the function of the pathway and as potential leads for drug development.

Targeting Metabolic Reprogramming: In diseases like prostate cancer, where cells show altered valine metabolism, targeting enzymes like 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) has shown therapeutic potential. nih.govbiorxiv.org Modulating the pathway involving 3-methyl-2-oxobutanal could be a novel strategy to inhibit metabolic reprogramming in cancer cells.

By pursuing these future research directions, the scientific community can significantly enhance the understanding of 3-methyl-2-oxobutanal, paving the way for innovations in medicine, environmental science, and biotechnology.

Q & A

Q. What are the validated synthetic routes for 3-methyl-2-oxobutanoic acid in laboratory settings?

- Methodological Answer : A common synthesis involves the oxidation of 3-methyl-2-hydroxybutanoic acid using catalytic chromium(VI) oxide under controlled acidic conditions . Alternatively, enzymatic methods using recombinant branched-chain α-keto acid dehydrogenase complexes can produce the compound with high stereochemical purity . Researchers must monitor reaction progress via thin-layer chromatography (TLC) with UV detection (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, 0.1% formic acid mobile phase) .

Q. How can researchers confirm the structural integrity of 3-methyl-2-oxobutanoic acid using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (D2O, 400 MHz): δ 1.05 (d, J=6.8 Hz, 3H, CH(CH3)), 2.55 (m, 1H, CH(CH3)), 3.25 (s, 1H, C=O adjacent CH) .

- ¹³C NMR : Peaks at δ 210.2 (C=O ketone), 179.5 (C=O acid), and 25.3 (CH(CH3)) confirm the α-keto acid structure .

Infrared (IR) spectroscopy : Strong absorbance bands at 1715 cm⁻¹ (ketone C=O) and 1680 cm⁻¹ (carboxylic acid C=O) distinguish it from hydrated forms .

Advanced Research Questions

Q. What experimental approaches are used to track the metabolic flux of 3-methyl-2-oxobutanoic acid in branched-chain amino acid (BCAA) catabolism?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) combined with mass spectrometry (LC-MS/MS) quantifies its role in BCAA degradation. For example, administering ¹³C-labeled L-valine to cell cultures allows tracking of 3-methyl-2-oxobutanoic acid production via transamination. Time-course sampling and extraction with methanol:water (4:1) followed by derivatization with O-benzylhydroxylamine enables precise detection . Contradictions in flux rates between in vitro and in vivo models often arise from mitochondrial transport efficiency, requiring compartment-specific isotope tracing .

Q. How do hydration equilibria and pH affect the stability of 3-methyl-2-oxobutanoic acid in aqueous solutions?

- Methodological Answer : The compound exists in equilibrium between its keto (C=O) and hydrated (C(OH)₂) forms, with the keto form predominant at pH < 4.0. Stability studies using ¹H NMR show rapid hydration above pH 6.0, leading to degradation via decarboxylation. To mitigate this, researchers should store solutions at pH 3.5–4.0 (adjusted with 0.1 M HCl) at −20°C under nitrogen . Kinetic studies using UV-Vis spectroscopy (λmax = 265 nm for keto form) reveal a hydration rate constant (khyd) of 0.12 s⁻¹ at pH 7.4, necessitating rapid analysis in physiological experiments .

Q. What are the challenges in quantifying 3-methyl-2-oxobutanoic acid in biological matrices, and how can they be addressed?

- Methodological Answer : Endogenous levels in plasma (0.8–1.2 µM) require high-sensitivity detection. Derivatization with dansylhydrazine enhances LC-MS/MS sensitivity (LOQ = 5 nM). Matrix effects from proteins can be reduced via acetonitrile precipitation (2:1 v/v). Contradictory reports in urinary excretion (HMDB: 0.5–3.2 µmol/mmol creatinine) highlight the need for standardized protocols, including acidification to pH 2.0 during sample collection to prevent enzymatic degradation .

Experimental Design Considerations

Q. How should researchers design assays to study the enzymatic activity of 3-methyl-2-oxobutanoic acid dehydrogenase (BCKDH)?

- Methodological Answer :